2-Ethyl-6-methylbenzenesulfonyl chloride
Description
2-Ethyl-6-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by an ethyl group at the ortho (2nd) position and a methyl group at the para (6th) position on the benzene ring. The sulfonyl chloride (-SO₂Cl) group is highly reactive, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized derivatives. Its structural features, particularly the substitution pattern, influence its reactivity, steric interactions, and applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-ethyl-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-3-8-6-4-5-7(2)9(8)13(10,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
YVJZIVVVGXJKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-ethyl-6-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H11SO3H+SOCl2→C9H11ClO2S+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of 2-ethyl-6-methylbenzenesulfonyl chloride often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethyl-6-methylbenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Ethyl-6-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .
Comparison with Similar Compounds
Research Findings and Data Trends
- Steric Hindrance : Kinetic studies show that reactions involving 2-ethyl-6-methylbenzenesulfonyl chloride proceed 30–40% slower than those with 4-ethylbenzenesulfonyl chloride due to steric effects .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that methyl and ethyl substituents improve thermal stability by 15–20°C compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
